molecular formula C10H9ClO2 B1346357 2-(4-Chlorophenyl)cyclopropanecarboxylic acid CAS No. 90940-40-2

2-(4-Chlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B1346357
CAS No.: 90940-40-2
M. Wt: 196.63 g/mol
InChI Key: JZYXJKBNUJJIKU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9ClO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-chlorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of 4-chlorostyrene with diazomethane or other diazo compounds. The reaction is carried out in the presence of a catalyst, such as rhodium or copper, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclopropanation reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 2-(4-Fluorophenyl)cyclopropanecarboxylic acid
  • 2-(4-Methylphenyl)cyclopropanecarboxylic acid

Uniqueness

2-(4-Chlorophenyl)cyclopropanecarboxylic acid is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct chemical and physical properties. This chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXJKBNUJJIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920048
Record name 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90940-40-2
Record name 90940-40-2
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Record name 2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90940-40-2
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Synthesis routes and methods I

Procedure details

Ethyl 2-(4-chlorophenyl)-cyclopropanecarboxylate (0.210 g, 0.935 mmol) was placed in a 50 ml flask and dissolved in EtOH (5 ml). NaOMe in MeOH (25%, 0.808 g, 3.74 mmol) was added to the mixture. The mixture was heated for 17 hours under reflux and then concentrated. The residue was dissolved in MeOH (10 ml), and 1M solution of LiOH—H2O (3.74 ml, 3.74 mmol) was added. The methanol was removed under reduced pressure. The residue was diluted with water (10 ml) and washed with EtOAc (10 ml). The aqueous layer was acidified by 1N HCl (10 ml) to pH 1 and a solid precipitated out of solution. The mixture was extracted with EtOAc (3×10 ml) and the combined extracts were dried over MgSO4, filtered, and concentrated to provide 181 mg of the title compound as a solid (98%). The crude solid was used in the next step without further purification.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.808 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
LiOH—H2O
Quantity
3.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 2-(4-chloro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide (9.6 g), water (20 mL), and NaOH (3.2 g) in MeOH (40 mL) was refluxed for 3 h. The reaction mixture was cooled down to room temperature and concentrated in vacuo. The residue was acidified by 6 N HCl followed by extraction with CH2Cl2. The organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to give the title compound (7.3 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 3
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 4
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 5
2-(4-Chlorophenyl)cyclopropanecarboxylic acid
Reactant of Route 6
2-(4-Chlorophenyl)cyclopropanecarboxylic acid

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